molecular formula C17H19N3O B7356751 1-[4-(4-Pyridinylamino)benzoyl]piperidine

1-[4-(4-Pyridinylamino)benzoyl]piperidine

Cat. No.: B7356751
M. Wt: 281.35 g/mol
InChI Key: PAGQUOATLIYWPR-UHFFFAOYSA-N
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Description

1-[4-(4-Pyridinylamino)benzoyl]piperidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring bonded to a benzoyl group, which is further substituted with a pyridinylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, pharmacology, and material science.

Properties

IUPAC Name

piperidin-1-yl-[4-(pyridin-4-ylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-12-2-1-3-13-20)14-4-6-15(7-5-14)19-16-8-10-18-11-9-16/h4-11H,1-3,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQUOATLIYWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Pyridinylamino)benzoyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of piperidine with a benzoyl chloride derivative to form a benzoyl-piperidine intermediate.

    Amination Reaction: The benzoyl intermediate is then subjected to an amination reaction with 4-aminopyridine under controlled conditions to yield the final product, 1-[4-(4-Pyridinylamino)benzoyl]piperidine.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-[4-(4-Pyridinylamino)benzoyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylamino group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(4-Pyridinylamino)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Pyridinylamino)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the benzoyl group may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound’s efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Pyridinylamino)benzoyl]piperidine can be compared with other similar compounds, such as:

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